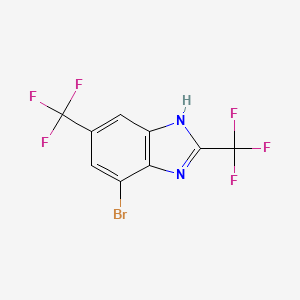

4-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole

Description

4-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromine substituent at the 4-position and two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely recognized for their pharmacological versatility, including applications as antiulcer, anticancer, and antimicrobial agents . The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, while the bromine atom may influence electronic properties and reactivity, making it a candidate for further functionalization in medicinal chemistry or materials science.

Structural analysis of such compounds often relies on crystallographic techniques, with software like SHELX (e.g., SHELXL, SHELXS) playing a critical role in refining crystal structures .

Properties

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6N2/c10-4-1-3(8(11,12)13)2-5-6(4)18-7(17-5)9(14,15)16/h1-2H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOYQORWHOGAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235300 | |

| Record name | 7-Bromo-2,5-bis(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156425-54-6 | |

| Record name | 7-Bromo-2,5-bis(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156425-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,5-bis(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves the bromination of 2,6-bis(trifluoromethyl)benzimidazole. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base.

Major Products Formed:

- Substituted benzimidazole derivatives

- Oxidized or reduced forms of the original compound

- Coupled products with extended aromatic systems

Scientific Research Applications

4-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity. The bromine atom can facilitate interactions with biological macromolecules through halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

4-Bromo-2,6-bis(trifluoromethyl)pyridine

- Molecular Formula : C₆HBrF₆N

- The pyridine nitrogen is less basic compared to the imidazole nitrogens, altering solubility and reactivity.

4-Bromo-2,6-bis(trifluoromethyl)quinoline

- Molecular Formula : C₁₁H₄BrF₆N

- Key Differences: Incorporates a quinoline scaffold (benzene fused with pyridine), increasing aromaticity and molecular weight (344.05 g/mol vs. ~316 g/mol for the benzimidazole analog). Storage requires inert atmospheres and low temperatures (2–8°C), indicating higher sensitivity to degradation compared to benzimidazoles . Hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), likely due to quinoline’s inherent toxicity .

Comparison with Other Benzimidazole Derivatives

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole

- Molecular Formula : C₁₇H₁₂Br₃N₂S₂

- Key Differences :

2-(Methyloxy)-N-[...]-4,6-bis(trifluoromethyl)benzamide (GlyT1 Inhibitor)

- The benzimidazole analog’s trifluoromethyl groups may similarly enhance target affinity but require validation.

Biological Activity

4-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, characterized by the presence of a benzimidazole ring with bromine and trifluoromethyl substituents. Its molecular formula is C10H5BrF6N2, and it exhibits unique physicochemical properties that contribute to its biological activity.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies indicated strong inhibition with IC50 values ranging from 80 to 90 nM for AChE .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines. For instance, studies on its derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values around 25.72 ± 3.95 μM .

- Antimicrobial Properties : The compound has exhibited antimicrobial activity against various bacteria and fungi. Minimum inhibitory concentration (MIC) assays revealed effective antibacterial activity against Pseudomonas aeruginosa with MIC values as low as 0.01 mM .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its chemical structure. Variations in substituents on the benzimidazole ring can significantly alter its potency:

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 1 | H | 25.72 | Anticancer |

| 2 | -CF3 | 45.2 | Anticancer |

| 3 | -Br | 20.5 | Antimicrobial |

This table summarizes the impact of different substituents on the compound's efficacy against cancer cells and microorganisms.

Anticancer Efficacy

A study conducted by Morais et al. evaluated the anticancer properties of several benzimidazole derivatives, including this compound. The results demonstrated that treatment with this compound led to significant tumor growth suppression in vivo, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In another investigation focused on antimicrobial properties, compounds derived from benzimidazole frameworks were tested against various pathogens. The results indicated that this compound exhibited notable efficacy against resistant strains of bacteria, further supporting its application in treating infections .

Q & A

Q. What synthetic methodologies are effective for preparing 4-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzene precursors with appropriate brominating agents. For example, analogous triazole derivatives are synthesized by refluxing precursors in ethanol with catalytic glacial acetic acid to promote cyclization, followed by solvent evaporation and filtration . Bromination can be achieved using electrophilic bromine sources under controlled conditions to ensure regioselectivity. Advanced Organic Chemistry (Carey & Sundberg) recommends optimizing stoichiometry and reaction time to minimize side products, particularly when introducing electron-withdrawing groups like trifluoromethyl .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for confirming molecular geometry and substituent positioning, as demonstrated in studies of brominated triazole derivatives . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H/¹³C/¹⁹F) are essential for verifying purity and structural integrity. For trifluoromethyl groups, ¹⁹F NMR provides insights into electronic environments, while IR spectroscopy identifies functional groups like C-Br (≈ 550–600 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Due to bromine’s toxicity and trifluoromethyl groups’ stability concerns, use personal protective equipment (PPE) and conduct reactions in a fume hood. Storage should be in airtight containers under inert gas (e.g., N₂) at temperatures below 25°C to prevent decomposition. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this benzimidazole?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, enabling identification of energetically favorable pathways. The ICReDD framework combines reaction path searches with machine learning to narrow experimental conditions, reducing trial-and-error approaches. For example, simulations of trifluoromethyl group steric effects can guide solvent selection and catalyst design .

Q. What strategies resolve contradictions in catalytic activity data across studies involving this compound?

- Methodological Answer : Employ factorial design to isolate variables (e.g., solvent polarity, temperature) that influence catalytic performance . Cross-validate results using multiple characterization techniques (e.g., XRD for structural consistency, kinetic studies for activity trends). Theoretical frameworks, such as linear free-energy relationships (LFER), contextualize discrepancies by correlating substituent effects (e.g., bromine’s electronegativity) with reactivity .

Q. How can AI-driven automation enhance the development of novel benzimidazole-based materials?

- Methodological Answer : AI platforms integrated with tools like COMSOL Multiphysics enable real-time adjustments in reaction parameters (e.g., flow rates, temperature gradients) during continuous synthesis. Autonomous laboratories use robotic systems to iteratively test hypotheses generated by predictive models, accelerating discovery of stable derivatives. For instance, AI optimizes trifluoromethyl group positioning to balance electronic and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.